1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide
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Overview
Description
1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole core, a quinazolinone moiety, and a carboxamide group. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Quinazolinone Formation: The quinazolinone moiety can be synthesized by reacting anthranilic acid with formamide or its derivatives.
Coupling Reaction: The indole and quinazolinone intermediates are then coupled through a series of reactions involving amide bond formation. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the indole or quinazolinone moieties, where nucleophiles replace leaving groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, HOBt.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction could produce alcohol derivatives of the original compound.
Scientific Research Applications
1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-3-carboxamide: Similar structure but with a different position of the carboxamide group.
2-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide: Similar structure with a methyl group at a different position.
Uniqueness
1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-2-carboxamide is unique due to its specific combination of indole and quinazolinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H20N4O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-methyl-N-[2-(2-methyl-4-oxoquinazolin-3-yl)ethyl]indole-2-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c1-14-23-17-9-5-4-8-16(17)21(27)25(14)12-11-22-20(26)19-13-15-7-3-6-10-18(15)24(19)2/h3-10,13H,11-12H2,1-2H3,(H,22,26) |
InChI Key |
XQXCYFORJDDVQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CCNC(=O)C3=CC4=CC=CC=C4N3C |
Origin of Product |
United States |
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